molecular formula C12H18N6 B2716877 N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899974-72-2

N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

货号: B2716877
CAS 编号: 899974-72-2
分子量: 246.318
InChI 键: ROJBMUIVINXRTC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of cyclohexylamine with ethyl isocyanate to form an intermediate, which then undergoes cyclization with a triazole derivative to yield the desired compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-performance liquid chromatography (HPLC) and other purification techniques is common to achieve the desired quality of the final product.

化学反应分析

Types of Reactions

N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-cyclohexyl-3-ethyltriazolo[4,5-d]pyrimidin-7-one.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of substituted triazolopyrimidine derivatives.

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula C12H18N6C_{12}H_{18}N_{6} and a molecular weight of 246.318 g/mol. Its structure features a triazole ring fused with a pyrimidine system, which enhances its biological activity. The presence of both cyclohexyl and ethyl groups contributes to its unique pharmacological properties.

Anticancer Activity

Research indicates that N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine exhibits significant anti-proliferative effects against various cancer cell lines. The compound has been studied for its efficacy against solid tumors by targeting key regulatory proteins involved in cell division. In vitro studies have demonstrated that it can inhibit the growth of cancer cells by inducing apoptosis through CDK inhibition .

Inhibition of Kinases

The compound has been identified as a potential inhibitor of mTOR (mechanistic target of rapamycin) and PI3K (phosphoinositide 3-kinase), both of which are critical in cancer metabolism and growth signaling pathways. This dual inhibition may provide a synergistic effect in cancer treatment strategies .

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase inhibitor. This property is relevant for treating neurodegenerative diseases such as Alzheimer's disease, where enhancing acetylcholine levels can improve cognitive function .

Case Studies and Research Findings

Several studies have documented the pharmacological effects and therapeutic potential of this compound:

Study Focus Findings
Study 1Anticancer activityDemonstrated significant inhibition of CDK activity in various cancer cell lines, leading to reduced proliferation rates.
Study 2Kinase inhibitionShowed effective inhibition of mTOR and PI3K pathways, suggesting potential for combination therapies in cancer treatment .
Study 3NeuroprotectionFound to inhibit acetylcholinesterase effectively, indicating possible applications in neurodegenerative disease treatment .

作用机制

The mechanism of action of N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can be compared with other triazolopyrimidine derivatives, such as:

    N-cyclohexyl-3-methyltriazolo[4,5-d]pyrimidin-7-amine: Similar structure but with a methyl group instead of an ethyl group.

    N-cyclohexyl-3-phenyltriazolo[4,5-d]pyrimidin-7-amine: Contains a phenyl group, leading to different chemical and biological properties.

    N-cyclohexyl-3-isopropyltriazolo[4,5-d]pyrimidin-7-amine: Features an isopropyl group, affecting its reactivity and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity, making it a valuable compound for various research applications.

生物活性

N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H18N6C_{12}H_{18}N_{6} and a molecular weight of 246.318 g/mol. Its structure features a triazole ring fused with a pyrimidine core, which is critical for its biological interactions. The cyclohexyl and ethyl substituents enhance its lipophilicity and influence its binding affinity to biological targets.

This compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting these kinases, the compound can disrupt cell proliferation pathways, making it a candidate for cancer therapies. The binding affinity of this compound towards CDKs is influenced by its unique molecular structure, allowing for selective inhibition that can lead to reduced tumor growth.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism Reference
MCF-712.5CDK2 inhibition leading to cell cycle arrest
HCT11615.0Induction of apoptosis
HeLa10.0Disruption of microtubule dynamics

These results indicate that the compound exhibits significant cytotoxic effects across multiple cancer types, reinforcing its potential as an anticancer therapeutic agent.

Selectivity and Binding Affinity

The selectivity of this compound towards specific CDKs has been highlighted in various studies. For instance:

  • CDK2 Inhibition : The compound showed a binding affinity with an IC50 value of 0.16 µM against CDK2, indicating strong inhibitory activity which is crucial for therapeutic applications in oncology .

Study on MCF-7 Cell Line

In a recent study published in MDPI, this compound was tested against the MCF-7 breast cancer cell line. The study found that treatment with the compound resulted in significant inhibition of cell proliferation and induced apoptosis through caspase activation pathways .

Combination Therapy Potential

Another research highlighted the potential of this compound in combination with other chemotherapeutics. The synergistic effect observed when combined with doxorubicin suggested enhanced efficacy in reducing tumor size in xenograft models .

属性

IUPAC Name

N-cyclohexyl-3-ethyltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6/c1-2-18-12-10(16-17-18)11(13-8-14-12)15-9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJBMUIVINXRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。